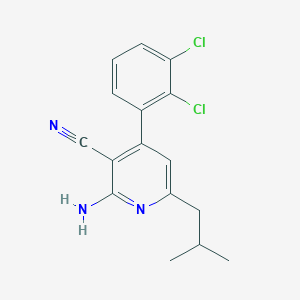

2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile

Description

2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a 2,3-dichlorophenyl group at position 4 and an isobutyl group at position 5. Nicotinonitriles are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . This compound’s 2,3-dichlorophenyl and isobutyl substituents distinguish it from analogues, warranting a detailed comparison with structurally related molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2,3-dichlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-9(2)6-10-7-12(13(8-19)16(20)21-10)11-4-3-5-14(17)15(11)18/h3-5,7,9H,6H2,1-2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEVGEIGPCVZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in an ethanolic solution under microwave irradiation, which facilitates the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile exhibits notable cytotoxicity against various cancer cell lines. For instance, it has shown inhibition efficacy against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, which are critical in cancer proliferation pathways . In vitro studies have demonstrated its potential as an anticancer agent with potency comparable to established chemotherapeutics like Sorafenib .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Photophysical Properties

The photophysical characteristics of this compound have been studied for applications in fluorescent sensors. Its fluorescence properties are influenced by solvent environments, which can be tuned for specific applications in biological imaging and environmental monitoring . The ability to act as a fluorescent sensor enhances its utility in monitoring photopolymerization processes and detecting analytes based on emission spectrum changes .

Material Science

In materials science, this compound is being explored for its potential in developing new materials with enhanced properties. Its role in photoinitiation processes for polymerization suggests applications in coatings and adhesives .

Drug Development

The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Ongoing research aims to elucidate its mechanisms of action and optimize its structure for improved efficacy against various diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of tumor growth and other biological effects.

Comparison with Similar Compounds

Key Observations:

Chlorine Substitution Position :

- The 2,3-dichlorophenyl group in the target compound versus the 2,4-dichlorophenyl in ADPN alters electronic and steric profiles. The 2,3-substitution may enhance π-π stacking in hydrophobic pockets compared to 2,4-substituted analogues.

- In aripiprazole lauroxil (USAN ZZ-105), a 2,3-dichlorophenyl group contributes to high dopamine D2 receptor affinity , suggesting positional chlorine effects are critical in drug-receptor interactions.

Steric bulk from the isobutyl group may disrupt hydrogen-bond-driven dimerization observed in ADPN crystals , impacting solid-state stability.

Biological Implications: ADPN’s dimerization via N–H···N bonds suggests that similar nicotinonitriles may exhibit cooperative binding in biological systems. The target compound’s reduced dimerization propensity could lower aggregation risks but may also affect target engagement kinetics. The dimethylamino group in the benzodioxin derivative demonstrates how polar substituents balance lipophilicity for CNS penetration—a design consideration absent in the target compound.

Computational and Experimental Findings

- DFT-D3 Studies on ADPN : Dispersion corrections accounted for ~30% of total crystal stabilization energy, emphasizing the role of weak interactions. The target compound’s isobutyl group may reduce dispersion contributions due to fewer π-electron systems.

- Hydrogen Bonding : ADPN’s dimerization relies on N–H···N interactions . The target compound’s isobutyl group may sterically hinder analogous interactions, necessitating alternative crystal packing modes.

Biological Activity

2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile (CAS Number: 338794-67-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its cytotoxic properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate precursors under specific conditions. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 2,3-Dichlorobenzaldehyde

- Isobutyronitrile

- Ammonium acetate

- Other reagents as necessary

-

Reaction Conditions :

- The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product.

-

Characterization :

- The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 8.01 ± 0.5 | Doxorubicin | 16.20 ± 1.3 |

| MCF-7 (Breast) | 16.20 ± 1.3 | Doxorubicin | 8.01 ± 0.5 |

| PC-3 (Prostate) | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| A549 (Lung) | 3.2 ± 0.1 | Colchicine | 9.6 ± 0.1 |

These findings indicate that the compound exhibits potent cytotoxicity, particularly against prostate and lung cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

- Inhibition of Kinases : The compound has shown inhibitory activity against key kinases involved in cancer progression, such as EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis .

- Induction of Apoptosis : Preliminary studies suggest that treatment with this compound may lead to apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.

Case Study 1: Breast Cancer Cell Lines

In a study evaluating various derivatives of nicotinonitriles, this compound was found to outperform standard chemotherapeutic agents like Doxorubicin in terms of potency against MDA-MB-231 and MCF-7 breast cancer cell lines . The study highlighted the compound's ability to induce cell death through both necrosis and apoptosis.

Case Study 2: Prostate Cancer

Another investigation focused on the anti-proliferative effects of the compound against PC-3 prostate cancer cells revealed an IC50 value comparable to established drugs like Vinblastine . This suggests that it could serve as a viable alternative or adjunct in prostate cancer therapy.

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile?

The compound is typically synthesized via a multicomponent reaction under microwave irradiation. A representative method involves reacting substituted aldehydes (e.g., 2,3-dichlorobenzaldehyde), ketones (e.g., isobutyl ketone analogs), and malononitrile in the presence of a catalyst such as boric acid or piperidine in ethanol. Microwave conditions (e.g., 60–80°C, 20–30 min) enhance reaction efficiency, yielding products with >60% purity. Post-synthesis purification via recrystallization (e.g., hot ethanol) is critical to obtain X-ray-quality crystals .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : 1H/13C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 6.28 ppm for amino protons in DMSO-d6) .

- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 371.3 [M+H]+ for dichlorophenyl analogs) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 55–75° for naphthyl/pyridyl interactions) and hydrogen-bonding networks (N–H⋯N, C–H⋯N) stabilizing the crystal lattice .

Q. What in vitro assays are used to evaluate its biological efficacy?

Anti-proliferative activity is assessed against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values are calculated to quantify potency, with structural analogs showing activity in the low micromolar range. Tyrosine kinase inhibition assays (e.g., EGFR or VEGFR2) further elucidate mechanistic targets .

Advanced Research Questions

Q. How do computational methods enhance understanding of its properties?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Compare computed bond angles/distances with X-ray data to validate models .

- Molecular docking : Simulate binding to kinase targets (e.g., Eg5) using software like AutoDock. Analyze hydrophobic interactions and halogen bonding (Cl⋯π) with active-site residues to guide SAR .

Q. How can structural features explain contradictions in spectral or activity data?

Discrepancies in NMR shifts or biological activity between analogs often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) alter ring electron density, shifting aromatic proton signals.

- Conformational flexibility : Variable dihedral angles (e.g., 59–75° between phenyl and pyridyl rings) impact binding pocket compatibility. Cross-validation with X-ray and DFT data resolves ambiguities .

Q. What strategies optimize reaction conditions for higher yields or selectivity?

- Catalyst screening : Boric acid outperforms traditional catalysts (e.g., piperidine) in green synthesis, reducing side products .

- Solvent selection : Ethanol enhances solubility of intermediates, while DMF may improve microwave absorption.

- Time-temperature profiling : Shorter irradiation times (≤30 min) at 70°C minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.